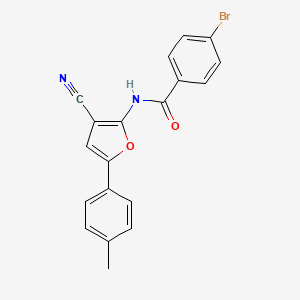
4-bromo-N-(3-cyano-5-(p-tolyl)furan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(3-cyano-5-(p-tolyl)furan-2-yl)benzamide is an organic compound that belongs to the class of aromatic amides It features a bromine atom, a cyano group, and a p-tolyl group attached to a furan ring, which is further connected to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-cyano-5-(p-tolyl)furan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Bromination: The bromine atom can be introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the furan derivative and a suitable amine, such as aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(3-cyano-5-(p-tolyl)furan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the bromine atom
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(3-cyano-5-(p-tolyl)furan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used in bioassays to screen for biological activity.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(3-cyano-5-(p-tolyl)furan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would vary based on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-(3-cyano-5-phenyl)furan-2-yl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.
4-bromo-N-(3-cyano-5-(m-tolyl)furan-2-yl)benzamide: Similar structure but with an m-tolyl group instead of a p-tolyl group.
4-bromo-N-(3-cyano-5-(o-tolyl)furan-2-yl)benzamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
4-bromo-N-(3-cyano-5-(p-tolyl)furan-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the p-tolyl group may impart distinct steric and electronic properties compared to its analogs, leading to differences in behavior and effectiveness in various applications.
Eigenschaften
IUPAC Name |
4-bromo-N-[3-cyano-5-(4-methylphenyl)furan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2/c1-12-2-4-13(5-3-12)17-10-15(11-21)19(24-17)22-18(23)14-6-8-16(20)9-7-14/h2-10H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCQRCFOTOKLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7742772.png)

![(3-Chlorophenyl)-[2-(4-methylphenyl)-2-oxoethyl]azanium;bromide](/img/structure/B7742787.png)
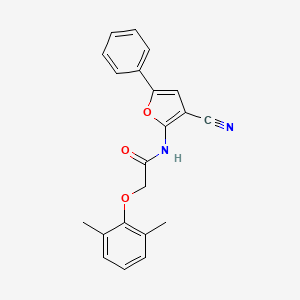
![2,4-dichloro-N-[3-cyano-5-(4-methylphenyl)furan-2-yl]benzamide](/img/structure/B7742798.png)
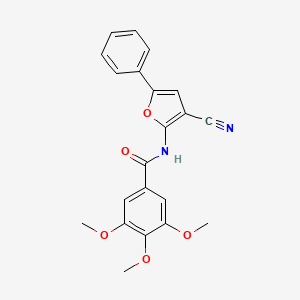

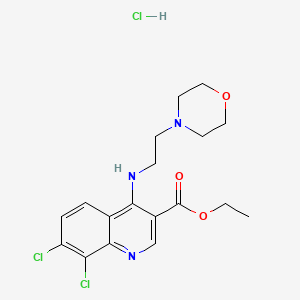
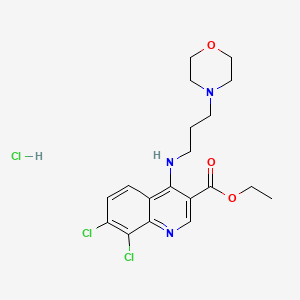
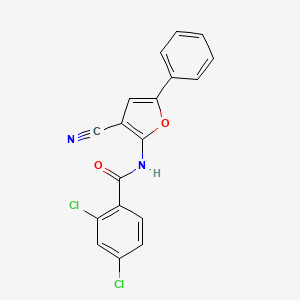
![4-chloro-N-[3-cyano-5-(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7742845.png)
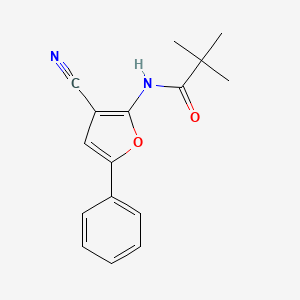
![N-[3-cyano-5-(4-methylphenyl)furan-2-yl]-2-methylpropanamide](/img/structure/B7742872.png)
![N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B7742879.png)
